molecular formula C11H17N3 B1612467 1-(5-Methylpyridin-2-yl)piperidin-4-amine CAS No. 252578-19-1

1-(5-Methylpyridin-2-yl)piperidin-4-amine

Cat. No.: B1612467
CAS No.: 252578-19-1
M. Wt: 191.27 g/mol
InChI Key: QQEOMBKEYFJWMG-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-2-yl)piperidin-4-amine (CAS: 252578-19-1) is a piperidine derivative featuring a 5-methylpyridin-2-yl substituent. Its molecular formula is C₁₁H₁₇N₃, with a molecular weight of 191.28 g/mol. Key physicochemical properties include a density of 1.07 g/cm³, boiling point of 353.4°C, and a flash point of 167.6°C . The compound’s structure (SMILES: CC1=CN=C(C=C1)N2CCC(CC2)N) highlights a pyridine ring linked to a piperidin-4-amine core, conferring both aromatic and aliphatic characteristics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylpyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-2-3-11(13-8-9)14-6-4-10(12)5-7-14/h2-3,8,10H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEOMBKEYFJWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588474
Record name 1-(5-Methylpyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252578-19-1, 596817-94-6
Record name 1-(5-Methylpyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylpyridin-2-yl)piperidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyridin-2-yl)piperidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and scalable synthetic routes to ensure high yield and purity . The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

The pharmacological and physicochemical profiles of piperidin-4-amine derivatives are highly sensitive to substituent modifications. Below is a detailed comparison with key analogues:

Key Observations:
  • Lipophilicity and Bioavailability: The methylpyridinyl group in the target compound balances moderate lipophilicity and solubility, favoring oral bioavailability. In contrast, RB-005’s long alkyl chain (4-octylphenethyl) enhances lipophilicity, likely improving membrane permeability but risking metabolic instability .
  • Electronic Effects :

    • Methoxy groups (e.g., in AST analogues) donate electron density, altering binding interactions with targets like hemozoin in malaria parasites .
    • Pyrimidine rings (e.g., in ) introduce hydrogen-bonding capability, critical for kinase inhibition .

Physicochemical Properties

Property 1-(5-Methylpyridin-2-yl)piperidin-4-amine 1-(3-Chloropyridin-2-yl)piperidin-4-amine RB-005
Molecular Weight 191.28 211.69 318.52
Boiling Point (°C) 353.4 Not reported >400 (estimated)
LogP ~1.5 (estimated) ~2.1 (Cl substituent) ~5.0 (alkyl chain)
  • The target compound’s lower molecular weight and moderate LogP suggest favorable pharmacokinetics compared to bulkier analogues like RB-005 .

Biological Activity

1-(5-Methylpyridin-2-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring fused with a pyridine ring, with a methyl group at the 5-position of the pyridine and an amine group at the 4-position of the piperidine. This unique structure suggests that it could interact with various biological targets, including neurotransmitter receptors and enzymes.

Property Details
Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Key Functional Groups Piperidine, Pyridine, Amine

Neurological Applications

Research indicates that this compound may influence dopaminergic and serotonergic pathways, which are crucial for treating conditions such as depression and anxiety. The presence of nitrogen heterocycles enhances its potential to act as a ligand for G-protein-coupled receptors (GPCRs) and other protein targets.

Case Study: Receptor Binding Affinity
In vitro studies have demonstrated that this compound can bind to serotonin (5-HT) receptors and dopamine receptors. Such interactions are vital for understanding its therapeutic effects. For instance, binding studies indicated a moderate affinity for the 5-HT6 receptor (PDB-ID: 7XTB), suggesting potential for developing treatments targeting mood disorders .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Receptor Modulation: Interaction with neurotransmitter receptors influencing synaptic transmission.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in cancer cell proliferation.
  • Cell Signaling Pathway Alteration: Modulation of key signaling pathways associated with cell growth and survival.

Future Directions in Research

Given its promising biological activity, further research is warranted to explore:

  • In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications: To optimize binding affinity and selectivity for specific targets.
  • Broader Therapeutic Applications: Investigating potential uses in treating other conditions beyond neurological disorders and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Methylpyridin-2-yl)piperidin-4-amine
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